Norcapsaicin

Description

Structure

3D Structure

Properties

IUPAC Name |

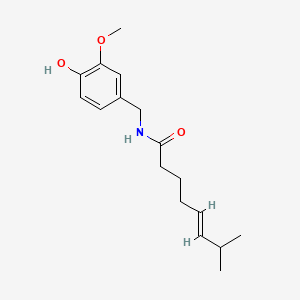

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloct-5-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-13(2)7-5-4-6-8-17(20)18-12-14-9-10-15(19)16(11-14)21-3/h5,7,9-11,13,19H,4,6,8,12H2,1-3H3,(H,18,20)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNZMGHHFHHIAY-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317984 | |

| Record name | Norcapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norcapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61229-08-1 | |

| Record name | Norcapsaicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61229-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norcapsaicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061229081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norcapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norcapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

42.5 - 44 °C | |

| Record name | Norcapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to Norcapsaicin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcapsaicin, a naturally occurring capsaicinoid found in chili peppers, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. As a structural analog of capsaicin, it contributes to the pungency of peppers and shares many of its biological activities, including roles in nociception, inflammation, and oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for key assays and diagrammatic representations of its primary signaling pathway are included to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound, with the IUPAC name N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloctanamide , is a member of the capsaicinoid family.[1] Its chemical structure consists of a vanilloid head (a 4-hydroxy-3-methoxybenzyl group), an amide linkage, and a saturated fatty acid tail. This amphipathic nature is crucial for its interaction with the TRPV1 receptor.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloctanamide |

| Chemical Formula | C₁₇H₂₇NO₃ |

| Molecular Weight | 293.407 g/mol [1] |

| CAS Number | 28789-35-7[1] |

| Canonical SMILES | CC(C)CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |

| InChI Key | VQEONGKQWIFHMN-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a lipophilic, colorless, and odorless crystalline to waxy solid.[1] Its solubility in water is negligible, but it is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 60-61 °C | PubChem[2] |

| Boiling Point | 487.0 ± 35.0 °C (Predicted) | ChemicalBook |

| pKa | 9.76 ± 0.20 (Predicted) | ChemicalBook |

| LogP | 3.9 | PubChem |

| Pungency (Scoville Heat Units) | 9,100,000 SHU | Wikipedia[1] |

Biological Activity and Signaling Pathways

The primary biological activity of this compound is mediated through its potent agonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel predominantly expressed in sensory neurons.

TRPV1 Receptor Activation

Activation of the TRPV1 receptor by this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. This influx depolarizes the cell membrane, initiating an action potential that is transmitted to the central nervous system and perceived as a burning sensation.

Anti-Inflammatory Activity

While acute exposure to this compound can be pro-inflammatory through TRPV1 activation, chronic application can lead to desensitization of the receptor, resulting in an anti-inflammatory effect. Furthermore, studies on capsaicin, a close analog, suggest that it can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. This is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the p65 subunit.

Anticancer Activity

Emerging research suggests that this compound possesses anti-cancer properties.[3] Similar to capsaicin, it is thought to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.

Experimental Protocols

Extraction and Isolation of this compound from Capsicum Species

While specific protocols for the isolation of pure this compound are proprietary, a general method for the extraction of capsaicinoids can be adapted. This compound is a minor capsaicinoid, and its purification requires chromatographic separation from the more abundant capsaicin and dihydrocapsaicin.

Workflow for Capsaicinoid Extraction and this compound Isolation:

References

The Norcapsaicin Biosynthetic Pathway in Capsicum: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of norcapsaicin, a minor capsaicinoid found in plants of the Capsicum genus. While the biosynthesis of the major capsaicinoids, capsaicin and dihydrocapsaicin, has been extensively studied, the pathways leading to the formation of minor capsaicinoids such as this compound are less understood. This document synthesizes current knowledge on the enzymatic reactions, precursor molecules, and regulatory mechanisms involved in this compound synthesis. It is intended for researchers, scientists, and drug development professionals working on the characterization and utilization of capsaicinoids. The guide includes a detailed overview of the core biosynthetic pathway, quantitative data on capsaicinoid content, comprehensive experimental protocols for analysis, and visual diagrams of the involved pathways and workflows to facilitate a deeper understanding of this specialized metabolic route in Capsicum.

Introduction

Capsaicinoids are a group of pungent alkaloids produced exclusively by plants of the genus Capsicum. These compounds are responsible for the characteristic "heat" of chili peppers and have garnered significant interest for their diverse pharmacological properties, including analgesic, anti-inflammatory, and anti-obesity effects. The capsaicinoid family comprises over 20 related compounds, with capsaicin and dihydrocapsaicin being the most abundant, typically accounting for over 90% of the total capsaicinoid content.

This compound, a less abundant analog, is structurally similar to capsaicin but possesses a shorter branched-chain fatty acid moiety. Specifically, it is the amide of vanillylamine and 7-methyloctanoic acid. While present in smaller quantities, the unique structure of this compound may confer distinct biological activities, making its biosynthetic pathway a subject of increasing interest for targeted breeding programs and novel drug development.

This guide aims to provide a comprehensive technical overview of the this compound biosynthetic pathway, consolidating available data and methodologies to serve as a valuable resource for the scientific community.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound, like all capsaicinoids, is a fascinating example of metabolic convergence, integrating two major pathways: the phenylpropanoid pathway and the branched-chain fatty acid synthesis pathway. These pathways provide the two essential precursors: vanillylamine and a specific branched-chain fatty acid, which are then condensed to form the final capsaicinoid molecule. The entire process predominantly occurs in the placental tissue of the Capsicum fruit.[1]

The Phenylpropanoid Pathway: Synthesis of Vanillylamine

The first precursor, vanillylamine, is derived from the essential amino acid phenylalanine through the well-characterized phenylpropanoid pathway. This pathway is a central route for the synthesis of a wide array of plant secondary metabolites.

The key enzymatic steps leading to the formation of vanillylamine are:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step, the deamination of phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to produce p-coumaric acid.

-

Coumarate 3-Hydroxylase (C3H): A subsequent hydroxylation step converts p-coumaric acid to caffeic acid.

-

Caffeic Acid O-Methyltransferase (COMT): Caffeic acid is methylated to yield ferulic acid.

-

Further modifications: Ferulic acid undergoes a series of reactions, including the action of a putative aminotransferase (pAMT), to ultimately produce vanillylamine.[2][3] The exact sequence and all enzymes involved in the final steps are still under investigation.

Branched-Chain Fatty Acid Synthesis: The Origin of the Acyl Moiety

The diversity of capsaicinoids arises from the incorporation of different branched-chain fatty acids. For this compound, the specific acyl group is 7-methyloctanoyl, derived from 7-methyloctanoic acid. This fatty acid is synthesized via the branched-chain fatty acid synthesis pathway, which utilizes branched-chain amino acids as starter units.

While the biosynthesis of the C9 and C10 fatty acid precursors for capsaicin and dihydrocapsaicin (derived from valine and leucine, respectively) is better understood, the specific pathway for 7-methyloctanoic acid (a C9 acid) is less defined. It is hypothesized to originate from the catabolism of branched-chain amino acids, likely leucine or isoleucine, followed by fatty acid synthase (FAS) mediated chain elongation.

Key enzymes in this pathway include:

-

Branched-chain Amino Acid Transaminase (BCAT): Catalyzes the transamination of branched-chain amino acids to their corresponding α-keto acids.[4][5]

-

Ketoacyl-ACP Synthase (KAS): A key enzyme in the fatty acid synthase complex responsible for chain elongation. The substrate specificity of the KAS isozymes is a critical determinant of the final fatty acid chain length and structure.

The Final Condensation Step: Capsaicin Synthase

The culmination of the two pathways is the condensation of vanillylamine with the activated form of 7-methyloctanoic acid (7-methyloctanoyl-CoA). This final step is catalyzed by the enzyme Capsaicin Synthase (CS) , also known as AT3, which is a member of the BAHD acyltransferase family. The expression of the Pun1 gene, which encodes for capsaicin synthase, is a major genetic determinant of pungency in Capsicum.

Quantitative Data on this compound

Quantitative analysis of capsaicinoids reveals that this compound is a minor component in most Capsicum varieties. Its concentration is significantly lower than that of capsaicin and dihydrocapsaicin. The table below summarizes representative data on the relative abundance of major capsaicinoids. Specific quantitative data for this compound is often limited in published studies due to its low concentration.

| Capsaicinoid | Representative Concentration Range (µg/g dry weight) in Pungent Cultivars |

| Capsaicin | 1000 - 8000 |

| Dihydrocapsaicin | 500 - 5000 |

| This compound | Data not widely available, generally <5% of total capsaicinoids |

| Nordihydrocapsaicin | 50 - 500 |

| Homocapsaicin | 10 - 100 |

| Homodihydrocapsaicin | 10 - 100 |

Note: These values are indicative and can vary significantly based on the Capsicum species, cultivar, developmental stage of the fruit, and environmental growing conditions.

Experimental Protocols

Accurate quantification of this compound requires sensitive and specific analytical methods due to its low abundance and the presence of other structurally similar capsaicinoids.

Extraction of Capsaicinoids from Capsicum Fruit Tissue

-

Sample Preparation: Harvest fresh placental tissue from Capsicum fruits. Immediately freeze the tissue in liquid nitrogen and lyophilize to dryness. Grind the dried tissue into a fine powder.

-

Solvent Extraction:

-

Weigh approximately 100 mg of the dried powder into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 100% methanol.

-

Vortex vigorously for 1 minute.

-

Incubate in a sonicator bath for 30 minutes at 50°C.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with an additional 1.5 mL of methanol.

-

Pool the supernatants.

-

-

Filtration: Filter the pooled supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is the preferred method for the sensitive and specific quantification of individual capsaicinoids.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 30% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z 294.2 → Product ion (Q3) m/z 137.1

-

Capsaicin: Precursor ion (Q1) m/z 306.2 → Product ion (Q3) m/z 137.1

-

Dihydrocapsaicin: Precursor ion (Q1) m/z 308.2 → Product ion (Q3) m/z 137.1

-

-

Standard Curve: Prepare a standard curve using a certified this compound standard (if available) or a closely related standard like nordihydrocapsaicin for semi-quantification.

-

Visualizing the this compound Biosynthetic Pathway and Workflows

Phenylpropanoid Pathway Leading to Vanillylamine

Caption: Phenylpropanoid pathway for vanillylamine synthesis.

Branched-Chain Fatty Acid Pathway for 7-Methyloctanoic Acid

Caption: Putative pathway for 7-methyloctanoic acid synthesis.

Final Condensation and Overall this compound Biosynthesis

Caption: Overall biosynthetic pathway of this compound.

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound extraction and analysis.

Regulation of this compound Biosynthesis

The biosynthesis of capsaicinoids, including this compound, is a highly regulated process influenced by genetic, developmental, and environmental factors.

-

Transcriptional Regulation: The expression of key biosynthetic genes is a primary control point. Transcription factors from the MYB, bHLH, and ERF families have been implicated in regulating the expression of genes in the phenylpropanoid and capsaicinoid-specific pathways. For instance, CaMYB31 has been shown to positively regulate the transcription of several capsaicinoid biosynthetic genes. While specific regulators for minor capsaicinoids are not yet fully elucidated, it is likely that the overall regulatory network governing the entire pathway also influences this compound production.

-

Developmental Regulation: Capsaicinoid accumulation is tightly linked to fruit development, typically peaking in the later stages of fruit maturation before the onset of ripening. The expression of biosynthetic genes is spatially and temporally controlled, with the highest activity in the placental tissue during specific developmental windows.

-

Environmental Factors: Abiotic and biotic stresses, such as high temperature, drought, and pathogen attack, have been shown to influence capsaicinoid levels. These stress factors can induce the expression of biosynthetic genes, potentially as a defense mechanism.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound represents a specialized branch of the broader capsaicinoid metabolic network in Capsicum. While the general framework of the pathway is understood, several key areas require further investigation. Future research should focus on:

-

Elucidating the specific enzymes and genes involved in the synthesis of 7-methyloctanoic acid. This will provide a more complete picture of the branched-chain fatty acid pathway and its diversity.

-

Characterizing the substrate specificity of key enzymes like KAS and CS. Understanding how these enzymes discriminate between different fatty acid precursors will be crucial for metabolic engineering efforts.

-

Comprehensive quantitative profiling of this compound across a wider range of Capsicum germplasm to identify high-producing varieties.

-

Investigating the specific biological activities of this compound to determine its potential for pharmaceutical and nutraceutical applications.

A deeper understanding of the this compound biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also open up new avenues for the targeted production of specific capsaicinoids with desired properties. This technical guide provides a solid foundation for researchers to build upon in this exciting field of study.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Human fatty acid synthase: Structure and substrate selectivity of the thioesterase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate Recognition by the Human Fatty-acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid synthase - Wikipedia [en.wikipedia.org]

The Discovery and Isolation of Norcapsaicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcapsaicin is a naturally occurring capsaicinoid found in chili peppers (Capsicum species). As a structural analog of capsaicin, the compound primarily responsible for the pungency of chili peppers, this compound contributes to the overall heat profile and possesses significant biological activity. Its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel makes it a molecule of interest for research in pain perception, inflammation, and other physiological processes. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on experimental methodologies and quantitative data.

Discovery and Characterization

The discovery of individual capsaicinoids, including this compound, is intrinsically linked to the broader effort to understand the pungent principles of chili peppers, which began with the isolation of capsaicin in the 19th century. Advances in chromatographic and spectroscopic techniques in the 20th century allowed for the separation and identification of the various structurally related compounds present in Capsicum extracts. This compound was identified as one of these minor capsaicinoids.

Structurally, this compound is the vanillylamide of 7-methyloctanoic acid. It is a lipophilic, crystalline, and colorless alkaloid. Like other capsaicinoids, it is synthesized in the placental tissue of the chili pepper fruit through the convergence of the phenylpropanoid pathway, which produces the vanillylamine moiety, and the branched-chain fatty acid pathway, which provides the acyl group.

Quantitative Analysis of this compound in Capsicum Species

This compound is one of the less abundant capsaicinoids, typically constituting a small percentage of the total capsaicinoid content. The concentration of this compound can vary significantly depending on the Capsicum species and cultivar.

| Capsaicinoid | Typical Abundance (% of Total Capsaicinoids) | Pungency (Scoville Heat Units - SHU) |

| Capsaicin | ~69% | 15,000,000 |

| Dihydrocapsaicin | ~22% | 15,000,000 |

| Nordihydrocapsaicin | ~7% | 9,100,000 |

| Homocapsaicin | ~1% | 8,600,000 |

| Homodihydrocapsaicin | ~1% | 8,600,000 |

Note: The table presents typical values, and actual concentrations can vary. The pungency values are for the pure compounds.

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from chili peppers involve a multi-step process that includes extraction, separation, and analytical verification.

Extraction of Capsaicinoids

The initial step involves the extraction of the total capsaicinoid mixture from the pepper fruit matrix. Several methods can be employed, with the choice of solvent being a critical factor.

-

Soxhlet Extraction : A classic and effective method for solid-liquid extraction.

-

Apparatus : Soxhlet extractor, round-bottom flask, condenser, heating mantle.

-

Solvent : Methanol, ethanol, or acetonitrile are commonly used.

-

Procedure :

-

Dried and ground chili pepper material is placed in the thimble of the Soxhlet extractor.

-

The solvent is placed in the round-bottom flask and heated to its boiling point.

-

The solvent vapor travels to the condenser, where it liquefies and drips into the thimble containing the pepper material.

-

The solvent extracts the capsaicinoids and, once the thimble is full, the extract is siphoned back into the round-bottom flask.

-

This process is repeated for several hours to ensure complete extraction.

-

The resulting extract contains a mixture of capsaicinoids and other plant metabolites.

-

-

-

Microwave-Assisted Extraction (MAE) : A more rapid extraction method that utilizes microwave energy to heat the solvent and accelerate the extraction process.

-

Apparatus : Microwave extraction system.

-

Solvent : Ethanol is often used.

-

Procedure :

-

The pepper sample is mixed with the solvent in a microwave-transparent vessel.

-

The vessel is placed in the microwave extractor and subjected to a specific power and time program.

-

The microwave energy heats the solvent, increasing the mass transfer rate of the capsaicinoids from the plant material into the solvent.

-

-

Separation of this compound

Once the crude capsaicinoid extract is obtained, chromatographic techniques are employed to separate the individual capsaicinoids.

-

High-Performance Liquid Chromatography (HPLC) : This is the most common and effective method for the analytical and preparative separation of capsaicinoids.

-

Column : A C18 reversed-phase column is typically used.

-

Mobile Phase : A gradient of acetonitrile and water is commonly employed.

-

Detection : UV detection at approximately 280 nm or mass spectrometry (LC-MS) for more sensitive and specific detection.

-

Procedure :

-

The crude extract is filtered and dissolved in the mobile phase.

-

A small volume of the sample is injected into the HPLC system.

-

The different capsaicinoids are separated based on their differential partitioning between the stationary phase (C18 column) and the mobile phase.

-

The retention time for each capsaicinoid is used for identification by comparison with a known standard. For instance, in some systems, the retention time for nordihydrocapsaicin is around 9.1 minutes.[1]

-

For preparative HPLC, fractions corresponding to the this compound peak are collected.

-

-

Analytical Verification

The identity and purity of the isolated this compound are confirmed using spectroscopic methods.

-

Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation pattern of the compound. For nordihydrocapsaicin, a molecular ion at m/z 293 is expected.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the chemical structure of the molecule.

Signaling Pathway of this compound

The primary molecular target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons.

Activation of TRPV1

This compound binds to a specific site on the intracellular domain of the TRPV1 receptor. This binding event induces a conformational change in the channel, leading to its opening. The influx of cations, primarily Ca2+ and Na+, through the opened channel depolarizes the neuron, initiating a nerve impulse that is transmitted to the central nervous system and perceived as a pungent or burning sensation.

While this compound activates TRPV1, its potency is generally lower than that of capsaicin and dihydrocapsaicin.[[“]]

Downstream Signaling

The activation of TRPV1 by this compound triggers a cascade of intracellular signaling events, primarily driven by the influx of calcium.

-

MAPK Pathway : The increase in intracellular calcium can activate various protein kinases, including those of the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., ERK, JNK, p38).

-

NF-κB Pathway : Calcium signaling can also lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which plays a crucial role in regulating the expression of genes involved in inflammation and immune responses.[4][5]

Prolonged or repeated exposure to this compound can lead to the desensitization of the TRPV1 channel, rendering the neurons less responsive to subsequent stimuli. This phenomenon is the basis for the analgesic effects of capsaicinoids.

Visualizations

Caption: Experimental workflow for the isolation and verification of this compound.

Caption: Signaling pathway of this compound via TRPV1 activation.

References

- 1. Diversity in Capsaicin and Dihydrocapsaicin Content in Hot Pepper Genotypes [jscimedcentral.com]

- 2. Murray State's Digital Commons - Posters-at-the-Capitol: Concentration of Capsaicin and Dihydrocapsaicin in USDA National Pepper Germplasm Collection [digitalcommons.murraystate.edu]

- 3. consensus.app [consensus.app]

- 4. researchgate.net [researchgate.net]

- 5. Capsaicin affects macrophage anti-inflammatory activity via the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Norcapsaicin in Chili Peppers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of norcapsaicin, a minor capsaicinoid, in chili peppers (Capsicum sp.). It covers the biosynthesis, quantitative distribution across various cultivars, and detailed analytical methodologies for its identification and quantification. This document is intended to serve as a comprehensive resource for researchers in pharmacology, natural product chemistry, and drug development.

Introduction to Capsaicinoids

Capsaicinoids are a group of pungent alkaloids produced by chili peppers that are responsible for their characteristic "heat." While capsaicin and dihydrocapsaicin are the most abundant and well-studied of these compounds, representing over 90% of the total capsaicinoid content, several minor analogues exist, including this compound and its more prevalent saturated form, nordihydrocapsaicin.[1] These minor capsaicinoids, though present in smaller quantities, contribute to the overall sensory profile and possess unique physiological activities that are of increasing interest to the scientific community.

This compound is structurally similar to capsaicin but possesses a shorter branched-chain fatty acid tail. Specifically, it is the amide of vanillylamine and 7-methyl-6-octenoic acid. However, the most commonly identified C9 capsaicinoid in analytical studies is its saturated counterpart, nordihydrocapsaicin (N-vanillyl-7-methyloctanamide). This guide will focus on the natural occurrence of this C9 capsaicinoid, referred to herein as nordihydrocapsaicin, as it is the most frequently quantified form in the scientific literature.

Biosynthesis of Capsaicinoids

The biosynthesis of capsaicinoids is a fascinating process unique to the placental tissue of Capsicum fruits.[2] The pathway is a convergence of two major metabolic routes: the phenylpropanoid pathway and the branched-chain fatty acid synthesis pathway.[3]

-

Phenylpropanoid Pathway: This pathway begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce vanillylamine, the aromatic core of all capsaicinoids.[2]

-

Branched-Chain Fatty Acid Pathway: This pathway utilizes the amino acids valine or leucine to generate short, branched-chain fatty acids of varying lengths. The specific fatty acid precursor determines the identity of the final capsaicinoid. For nordihydrocapsaicin, a branched C9 fatty acid (7-methyloctanoyl-CoA) is synthesized.

The final step involves the condensation of vanillylamine and the specific fatty acid acyl-CoA, a reaction catalyzed by the enzyme capsaicin synthase (CS), also known as acyltransferase (AT3).[2][3]

Caption: Biosynthesis pathway of nordihydrocapsaicin.

Quantitative Occurrence of Nordihydrocapsaicin

Nordihydrocapsaicin is consistently found as a minor capsaicinoid across a wide range of Capsicum species and cultivars. Its concentration is significantly lower than that of capsaicin and dihydrocapsaicin. The following table summarizes the quantitative data from various studies.

| Capsicum Species/Cultivar | Nordihydrocapsaicin Content (mg/g dry weight) | Total Capsaicinoids (mg/g dry weight) | % of Total Capsaicinoids | Reference |

| C. annuum (Serrano) | Present, but not quantified separately | 18.05 | - | [4] |

| C. annuum (Jalapeño) | Present, but not quantified separately | ~12.5 | - | [4] |

| C. annuum (Padrón) | Detected | Low (total) | - | [5] |

| C. annuum (RP1 - Cayenne) | Present, but not quantified separately | 14.89 | - | [6] |

| C. annuum (RP3 - Dzuljunska Sipka) | Present, but not quantified separately | 40.75 | - | [6] |

| Various C. annuum cultivars | 1% - 38% (combined minor capsaicinoids) | Variable | - | [4] |

Note: Many studies group minor capsaicinoids together or do not quantify them separately due to low abundance and lack of commercial standards. The data indicates that nordihydrocapsaicin is a consistent but minor component of the overall capsaicinoid profile.

Experimental Protocols

The accurate quantification of this compound and other minor capsaicinoids requires robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for capsaicinoid analysis.[5][7]

Extraction of Capsaicinoids

A reliable extraction protocol is critical for accurate quantification. Acetonitrile and ethanol are commonly used solvents due to their efficiency in solubilizing capsaicinoids.

Protocol: Acetonitrile Extraction [5]

-

Sample Preparation: Dry chili pepper fruits are ground into a fine powder.

-

Extraction: Weigh 1.0 g of the ground pepper powder into a vessel. Add 10 mL of acetonitrile.

-

Heating: Heat the mixture to 80°C for 4 hours with agitation.

-

Centrifugation: Allow the suspension to cool and settle. Centrifuge the supernatant at 10,000 x g for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Storage: Store the vial at 4-5°C until HPLC analysis.

Caption: Workflow for capsaicinoid extraction from chili peppers.

HPLC Quantification of Capsaicinoids

Reverse-phase HPLC with UV or electrochemical detection is the most common method for separating and quantifying capsaicinoids.

Protocol: Isocratic RP-HPLC Method [7]

-

Instrumentation: A standard HPLC system equipped with a UV-VIS detector.

-

Column: Hypersil Gold C18 analytical column (150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of 35% water (containing 1% acetic acid) and 65% acetonitrile.

-

Flow Rate: 1.5 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 40°C.

-

Detection: UV detection at a wavelength of 280 nm.

-

Quantification: Identification is based on the retention times of commercial standards (e.g., capsaicin, dihydrocapsaicin, and nordihydrocapsaicin). Quantification is performed by comparing the peak areas of the analytes in the sample to an external calibration curve generated from the standards.

Typical Retention Times: [5]

-

Nordihydrocapsaicin: ~7.00 min

-

Capsaicin: ~7.42 min

-

Dihydrocapsaicin: ~10.50 min

Note: Retention times can vary based on the specific HPLC system, column, and exact mobile phase composition.

Conclusion

This compound, primarily found in its saturated form nordihydrocapsaicin, is a naturally occurring minor capsaicinoid in Capsicum fruits. While its concentration is substantially lower than that of capsaicin and dihydrocapsaicin, its consistent presence across various cultivars suggests a conserved role in the plant's secondary metabolism. The established protocols for extraction and HPLC analysis allow for its reliable quantification, providing a foundation for further research into its unique pharmacological properties and potential applications in drug development. Further studies focusing on isolating and characterizing the biological activities of pure nordihydrocapsaicin are warranted to fully understand its contribution to the therapeutic potential of chili peppers.

References

- 1. scispace.com [scispace.com]

- 2. molecular-biology-of-capsaicinoid-biosynthesis-in-chili-pepper-capsicum-spp - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Different Capsicum Varieties by Evaluation of Their Capsaicinoids Content by High Performance Liquid Chromatography, Determination of Pungency and Effect of High Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. real.mtak.hu [real.mtak.hu]

- 6. Phenolic Compounds and Capsaicinoids in Three Capsicum annuum Varieties: From Analytical Characterization to In Silico Hypotheses on Biological Activity [mdpi.com]

- 7. ifrj.upm.edu.my [ifrj.upm.edu.my]

An In-depth Technical Guide to the Mechanism of Action of Norcapsaicin on the TRPV1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcapsaicin, also known as nonivamide, is a synthetic capsaicinoid and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor, a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, protons, and various chemical ligands. Its activation is central to the perception of pain and the initiation of inflammatory responses. Understanding the precise mechanism by which agonists like this compound engage and modulate TRPV1 is paramount for the rational design of novel analgesics and therapeutic agents targeting this channel. This technical guide provides a detailed examination of the molecular interactions, downstream signaling events, and key experimental methodologies used to elucidate the mechanism of action of this compound on the TRPV1 receptor.

Core Mechanism of Action: this compound and TRPV1 Interaction

This compound's primary mechanism of action is the direct activation of the TRPV1 receptor, which is predominantly expressed in primary sensory neurons. This interaction initiates a cascade of events leading to neuronal excitation and subsequent physiological responses. The process can be broken down into several key stages:

-

Binding to the Vanilloid Pocket: this compound, like its natural analog capsaicin, binds to a specific site on the intracellular side of the TRPV1 channel known as the vanilloid binding pocket. Molecular docking studies suggest that this compound and capsaicin share a similar binding pocket. This binding is a critical first step for channel activation.

-

Conformational Change and Channel Gating: Upon binding, this compound induces a conformational change in the TRPV1 protein. This structural rearrangement leads to the opening of the channel's ion pore.

-

Cation Influx and Depolarization: The opening of the TRPV1 channel allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), down their electrochemical gradients. This influx of positive ions leads to the depolarization of the neuronal membrane.

-

Action Potential Generation: If the depolarization reaches the neuron's threshold, it triggers the generation of action potentials. These electrical signals are then propagated along the sensory nerve fibers to the central nervous system, where they are interpreted as sensations of heat and pain.

-

Desensitization: Continuous or repeated application of this compound leads to a state of desensitization, where the TRPV1 receptor becomes less responsive to subsequent stimuli. This phenomenon is a key aspect of the analgesic properties of capsaicinoids. The influx of calcium activates calcium-dependent phosphatases, such as calcineurin, which dephosphorylate the TRPV1 channel, contributing to its desensitization.

Quantitative Analysis of this compound's Potency and Efficacy

Electrophysiological and calcium imaging studies have been instrumental in quantifying the potency and efficacy of this compound at the TRPV1 receptor. While some in vivo studies suggest this compound's potency is approximately half that of capsaicin, in vitro studies using human TRPV1 receptors have shown no significant difference in their concentration-response curves or the kinetics of current activation.[1][2]

| Parameter | This compound (Nonivamide) | Capsaicin | Experimental System | Reference |

| Potency (in vivo) | Approx. 50% of Capsaicin | 100% | Rat sensory neuron stimulation | [1] |

| Concentration-Response | Not significantly different | Not significantly different | Voltage-clamp on hTRPV1 | [2] |

| Current Activation Kinetics | Not significantly different | Not significantly different | Voltage-clamp on hTRPV1 | [2] |

Downstream Signaling Pathways

The activation of TRPV1 by this compound initiates several downstream signaling cascades, primarily driven by the influx of calcium.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV1 channel in response to this compound application.

Experimental Workflow:

References

A Technical Guide to the Physiological Effects of Norcapsaicin Administration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcapsaicin, a naturally occurring capsaicinoid analog found in chili peppers, is gaining attention for its distinct physiological effects, primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While structurally similar to capsaicin, emerging evidence suggests quantitative differences in its potency and physiological impact. This technical guide provides a comprehensive overview of the known physiological effects of this compound administration, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

This compound, also known as nordihydrocapsaicin, is a capsaicinoid found in various species of chili peppers, typically comprising a smaller fraction of the total capsaicinoid content compared to capsaicin and dihydrocapsaicin.[1][2] Like other capsaicinoids, its pungent and physiological activities are primarily attributed to its interaction with the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons.[1][2] Activation of TRPV1 by agonists like this compound leads to a cascade of physiological responses, including nociception, cardiovascular modulation, and gastrointestinal effects. Understanding the specific physiological profile of this compound is crucial for its potential development as a therapeutic agent with a potentially different efficacy and side-effect profile compared to its more-studied counterpart, capsaicin.

Mechanism of Action: TRPV1 Activation

The principal mechanism of action for this compound is the activation of the TRPV1 ion channel.[1] this compound binds to a pocket within the transmembrane domains of the TRPV1 receptor, leading to a conformational change that opens the channel pore.[3][4] This allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron, resulting in depolarization and the generation of an action potential.[3]

The pungency of this compound is reported to be approximately half that of capsaicin.[1] This difference in potency is reflected in its Scoville Heat Unit (SHU) rating of 9,100,000, compared to capsaicin's 16,000,000 SHU.[1]

Physiological Effects of this compound Administration

While specific in-vivo quantitative data for this compound remains less abundant than for capsaicin, existing comparative studies and the shared mechanism of action allow for an informed understanding of its physiological effects.

Nociception and Pain Modulation

Activation of TRPV1 channels on nociceptive sensory neurons by this compound initially elicits a sensation of pain and heat.[1] Prolonged or repeated exposure leads to desensitization of these neurons, resulting in an analgesic effect. This process is thought to involve the depletion of neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP) from sensory nerve terminals.

Cardiovascular Effects

The administration of capsaicinoids, including by extension this compound, can have complex effects on the cardiovascular system. Activation of TRPV1 on perivascular sensory nerves can trigger the release of vasodilatory neuropeptides like CGRP, potentially leading to a decrease in blood pressure. Conversely, activation of TRPV1 in other areas can lead to a pressor response.

Gastrointestinal Effects

In the gastrointestinal tract, this compound can influence motility, secretion, and visceral sensation through TRPV1 activation on enteric neurons.[5] Low doses may have a protective effect on the gastric mucosa, while higher doses can lead to irritation and inflammation.

Quantitative Data

The following tables summarize the available quantitative data for this compound and compare it with capsaicin where possible.

| Parameter | This compound | Capsaicin | Reference |

| Pungency (SHU) | 9,100,000 | 16,000,000 | [1] |

| Relative Pungency | ~50% of capsaicin | 100% | [1] |

| Typical Concentration in Chili Peppers | ~7% of total capsaicinoids | Major capsaicinoid | [1] |

SHU: Scoville Heat Units

Experimental Protocols

Detailed experimental protocols for the administration of this compound are often analogous to those used for capsaicin. The following provides a general framework based on common methodologies in rodent studies.

In Vivo Administration in Rodents

-

Route of Administration: Common routes include oral gavage, subcutaneous injection, intraperitoneal injection, and topical application. The choice of route depends on the target physiological system and desired pharmacokinetic profile.[6][7]

-

Vehicle: Due to its lipophilic nature, this compound is typically dissolved in a vehicle such as a mixture of ethanol, Tween 80, and saline.[8]

-

Dosage: Dosages will vary depending on the research question and animal model. It is crucial to conduct dose-response studies to determine the optimal concentration.

-

Anesthesia and Analgesia: For invasive procedures, appropriate anesthesia and analgesia should be used in accordance with institutional animal care and use committee (IACUC) guidelines.[9]

In Vitro Cellular Assays

-

Cell Lines: Cell lines endogenously or recombinantly expressing the TRPV1 receptor (e.g., HEK293-TRPV1, F-11 cells) are commonly used.

-

Assay Methods:

-

Calcium Imaging: Measurement of intracellular calcium influx using fluorescent indicators (e.g., Fura-2, Fluo-4) upon this compound application.

-

Patch-Clamp Electrophysiology: To measure the ion channel activity and gating properties of TRPV1 in response to this compound.

-

Neuropeptide Release Assays: Quantification of released neuropeptides (e.g., CGRP, Substance P) from cultured sensory neurons using techniques like ELISA or radioimmunoassay.[10][11]

-

Cell Viability Assays (e.g., MTT, BrdU): To assess the cytotoxic or proliferative effects of this compound on different cell types.[4][12]

-

Signaling Pathways and Visualizations

The physiological effects of this compound are initiated by the activation of TRPV1 and the subsequent intracellular signaling cascades.

This compound-Induced TRPV1 Activation and Neuronal Depolarization

Downstream Signaling Cascade of TRPV1 Activation

The influx of calcium through the activated TRPV1 channel acts as a second messenger, triggering various downstream signaling pathways that lead to diverse physiological responses.

Experimental Workflow for Assessing this compound-Induced Analgesia in Rodents

Conclusion

This compound presents a compelling profile as a bioactive capsaicinoid with distinct quantitative properties. While its primary mechanism of action through TRPV1 is well-established, further research is needed to fully elucidate the specific dose-dependent physiological effects and to delineate the subtle differences in its signaling cascade compared to capsaicin. The information compiled in this technical guide provides a foundational resource for researchers and drug development professionals to design and execute further investigations into the therapeutic potential of this compound. As more targeted studies on this compound become available, a more refined understanding of its unique pharmacological profile will emerge, paving the way for novel therapeutic applications.

References

- 1. Nordihydrocapsaicin - Wikipedia [en.wikipedia.org]

- 2. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Capsaicin Displays Anti-Proliferative Activity against Human Small Cell Lung Cancer in Cell Culture and Nude Mice Models via the E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijlpr.com [ijlpr.com]

- 6. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 8. diretoriacientificaicfuc.org.br [diretoriacientificaicfuc.org.br]

- 9. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Capsaicin-evoked neuropeptide release is not dependent on membrane potential changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aok.pte.hu [aok.pte.hu]

- 12. researchgate.net [researchgate.net]

Norcapsaicin: A Comprehensive Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcapsaicin is a naturally occurring capsaicinoid found in chili peppers of the Capsicum genus.[1] As a structural analog of capsaicin, the primary pungent component in chili peppers, this compound contributes to the overall heat sensation.[2][3] It is characterized by a vanilloid group and a fatty acid chain, which are key for its interaction with biological targets. While less abundant than capsaicin, this compound shares a similar mechanism of action and is a subject of interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the pharmacology and toxicology of this compound, with a comparative perspective to its more extensively studied counterpart, capsaicin.

Pharmacology

The pharmacological effects of this compound are primarily mediated through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel predominantly expressed in sensory neurons.[4]

Mechanism of Action

Activation of the TRPV1 receptor by this compound leads to an influx of calcium ions, which triggers a cascade of downstream signaling events. This initial stimulation is responsible for the sensation of heat and pain. Prolonged activation, however, leads to desensitization of the receptor and a subsequent analgesic effect.[5] Molecular docking studies suggest that this compound binds to the same pocket on the TRPV1 receptor as capsaicin, indicating a similar mode of action.[4]

Signaling Pathway of this compound via TRPV1 Activation

Caption: this compound activates the TRPV1 receptor, leading to pain and eventual analgesia.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the modulation of the TRPV1 receptor. Its pungency, a direct measure of its agonist activity at TRPV1, is significant, with a rating of approximately 9,100,000 Scoville Heat Units (SHU).[1] This is roughly half the pungency of pure capsaicin, which is rated at 16,000,000 SHU.[6]

Pharmacokinetics

Specific pharmacokinetic data for this compound is limited. However, based on its structural similarity to capsaicin, it is expected to exhibit comparable absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Comparative Pharmacokinetic Parameters of Capsaicin (as a proxy for this compound)

| Parameter | Value | Species | Route of Administration | Reference |

| Tmax (Time to Maximum Concentration) | 0.25 (0.08-0.50) hr | Horse | Oral | [7] |

| Tmax (Time to Maximum Concentration) | 4 (2-6) hr | Horse | Topical | [7] |

| Metabolism | Primarily hepatic via cytochrome P450 enzymes. | Human, Rat, Dog | In vitro | [3] |

| Major Metabolites | 16-hydroxycapsaicin, 17-hydroxycapsaicin, 16,17-dihydrocapsaicin | Human, Rat, Dog | In vitro | [3] |

Note: This data is for capsaicin and is presented as an estimation for this compound due to the lack of specific data.

Toxicology

The toxicological profile of this compound is not as extensively characterized as that of capsaicin. However, due to their structural and mechanistic similarities, the toxicological effects of capsaicin can be largely extrapolated to this compound.

Acute Toxicity

Table 2: Acute Toxicity of Capsaicin

| Test | Species | Route | LD50 | Reference |

| Oral | Mouse (male) | Oral | 118.8 mg/kg | [8] |

| Oral | Mouse (female) | Oral | 97.4 mg/kg | [8] |

| Oral | Rat (male) | Oral | 161.2 mg/kg | [8] |

| Oral | Rat (female) | Oral | 148.1 mg/kg | [8] |

Genotoxicity and Carcinogenicity

There is limited specific information on the genotoxicity and carcinogenicity of this compound. Studies on capsaicin have yielded mixed results, with some suggesting potential genotoxic effects at high concentrations, while others have not.[9] The International Agency for Research on Cancer (IARC) has not classified capsaicin as a carcinogen.

Dermal and Ocular Irritation

As a pungent compound, this compound is expected to be a dermal and ocular irritant.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in the published literature. The following sections outline general methodologies for key assays based on studies of capsaicin and standardized guidelines.

In Vitro TRPV1 Activation Assay

This assay is used to determine the potency of a compound in activating the TRPV1 receptor.

Workflow for In Vitro TRPV1 Activation Assay

Caption: A generalized workflow for determining the in vitro potency of this compound on the TRPV1 receptor.

Protocol Steps:

-

Cell Culture: Maintain a stable cell line expressing the human TRPV1 receptor (e.g., HEK293 cells) in appropriate culture medium.

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer.

-

Compound Preparation: Prepare serial dilutions of this compound in the same buffer.

-

Compound Addition: Add the this compound solutions to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader.

-

Data Analysis: Calculate the change in fluorescence and plot a dose-response curve to determine the EC50 value.

Acute Oral Toxicity Study (OECD 420 Fixed Dose Procedure)

This method is used to assess the acute oral toxicity of a substance.[10]

Protocol Steps:

-

Animal Selection: Use healthy, young adult rats of a single sex (typically females).

-

Housing and Acclimatization: House the animals in appropriate conditions and allow them to acclimatize for at least 5 days.

-

Fasting: Fast the animals overnight before dosing.

-

Dose Administration: Administer a single oral dose of this compound using a gavage needle. The starting dose is selected based on a sighting study.

-

Observation: Observe the animals closely for signs of toxicity immediately after dosing and periodically for 14 days.

-

Data Collection: Record all clinical signs, body weight changes, and any mortalities.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

Decision Tree for Acute Oral Toxicity Testing (OECD 420)

Caption: A simplified decision-making workflow for the OECD 420 acute oral toxicity test.

Conclusion

This compound is a pharmacologically active capsaicinoid with a mechanism of action centered on the TRPV1 receptor. Its profile suggests potential for similar applications as capsaicin, such as in analgesia and metabolic regulation. However, a significant data gap exists regarding its specific quantitative pharmacology and toxicology. Future research should focus on generating robust in vitro and in vivo data for this compound to fully elucidate its therapeutic potential and safety profile. The methodologies outlined in this guide provide a framework for conducting such essential studies.

References

- 1. Nordihydrocapsaicin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenolic Compounds and Capsaicinoids in Three Capsicum annuum Varieties: From Analytical Characterization to In Silico Hypotheses on Biological Activity [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Bayesian-based withdrawal estimates using pharmacokinetic parameters for two capsaicinoid-containing products administered to horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute oral toxicity of capsaicin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oecd.org [oecd.org]

Spectroscopic Blueprint of Norcapsaicin: A Technical Guide to its NMR and IR Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characteristics of norcapsaicin, a capsaicinoid of significant interest to researchers, scientists, and professionals in drug development. By detailing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, this document serves as a core reference for the identification, characterization, and quantitative analysis of this compound.

Introduction to this compound

This compound, chemically known as N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide, is a naturally occurring capsaicinoid found in chili peppers. As an analog of capsaicin, it contributes to the overall pungency and shares various biological activities, making it a molecule of interest for pharmaceutical and nutraceutical applications. Accurate and detailed spectroscopic analysis is paramount for its unequivocal identification and for quality control in various research and development stages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, providing a fingerprint for its identification.

¹H NMR Spectral Data of this compound

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the vanillyl group, the methylene protons of the benzyl and acyl moieties, and the aliphatic protons of the nonanamide chain.

| Proton (¹H) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2' | 6.84 | d | 8.1 |

| H-5' | 6.77 | d | 1.8 |

| H-6' | 6.73 | dd | 8.1, 1.8 |

| OCH₃ | 3.85 | s | - |

| CH₂-N | 4.34 | d | 5.7 |

| NH | 5.95 | br s | - |

| OH | 5.70 | s | - |

| H-2 | 2.16 | t | 7.5 |

| H-3 | 1.62 | m | - |

| H-4 to H-8 | 1.28 | m | - |

| H-9 | 0.88 | t | 6.8 |

Note: Data is compiled from typical values for capsaicinoids and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectral Data of this compound

The carbon-13 NMR spectrum provides detailed information about the carbon framework of this compound.

| Carbon (¹³C) | Chemical Shift (δ) in ppm |

| C-1' | 130.4 |

| C-2' | 114.5 |

| C-3' | 145.2 |

| C-4' | 146.8 |

| C-5' | 110.9 |

| C-6' | 120.8 |

| OCH₃ | 55.9 |

| CH₂-N | 43.6 |

| C=O | 172.9 |

| C-2 | 36.7 |

| C-3 | 25.4 |

| C-4 | 29.2 |

| C-5 | 29.3 |

| C-6 | 29.1 |

| C-7 | 31.7 |

| C-8 | 22.6 |

| C-9 | 14.1 |

Note: Data is compiled from typical values for capsaicinoids and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the hydroxyl, amine, amide, and aromatic functionalities.

| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) |

| O-H (Phenolic) | Stretching | ~3300 (broad) |

| N-H (Amide) | Stretching | ~3300 (sharp) |

| C-H (Aromatic) | Stretching | ~3010 |

| C-H (Aliphatic) | Stretching | 2925, 2855 |

| C=O (Amide I) | Stretching | ~1650 |

| N-H (Amide II) | Bending | ~1550 |

| C=C (Aromatic) | Stretching | ~1515, 1450 |

| C-O (Phenolic) | Stretching | ~1275 |

| C-N | Stretching | ~1155 |

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Typical spectral width: 0-10 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical spectral width: 0-200 ppm.

-

Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation delay: 2 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and set the reference (e.g., TMS at 0.00 ppm for both ¹H and ¹³C in CDCl₃).

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Collect a background spectrum of the empty, clean ATR crystal before running the sample spectrum.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Structural Confirmation Pathway

The combined data from both NMR and IR spectroscopy allows for the confident confirmation of the chemical structure of this compound.

This technical guide provides a foundational understanding of the spectroscopic analysis of this compound. The presented data and protocols are intended to support researchers in their efforts to study and utilize this important capsaicinoid.

An In-depth Technical Guide to Norcapsaicin and its Analogs

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties and biological significance of norcapsaicin. It is important to note that the term "this compound" can be ambiguous and is sometimes used interchangeably with "nordihydrocapsaicin." This guide will clarify the distinction between these two related capsaicinoids by providing their distinct chemical identifiers.

Chemical Identifiers

For clarity, the chemical identifiers for both this compound and Nordihydrocapsaicin are presented in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 61229-08-1 |

| IUPAC Name | (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloct-5-enamide |

| Chemical Formula | C₁₇H₂₅NO₃ |

| Molecular Weight | 291.4 g/mol |

| Canonical SMILES | CC(C)C=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC |

| InChI | InChI=1S/C17H25NO3/c1-13(2)7-5-4-6-8-17(20)18-12-14-9-10-15(19)16(11-14)21-3/h5,7,9-11,13,19H,4,6,8,12H2,1-3H3,(H,18,20)/b7-5+ |

| InChI Key | UTNZMGHHFHHIAY-FNORWQNLSA-N |

| PubChem CID | Not available |

Table 2: Chemical Identifiers for Nordihydrocapsaicin

| Identifier | Value |

| CAS Number | 28789-35-7 |

| IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloctanamide |

| Chemical Formula | C₁₇H₂₇NO₃ |

| Molecular Weight | 293.407 g/mol |

| Canonical SMILES | CC(C)CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |

| InChI | InChI=1S/C17H27NO3/c1-13(2)7-5-4-6-8-17(20)18-12-14-9-10-15(19)16(11-14)21-3/h9-11,13,19H,4-8,12H2,1-3H3,(H,18,20) |

| InChI Key | VQEONGKQWIFHMN-UHFFFAOYSA-N |

| PubChem CID | 168836 |

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of capsaicinoids, which are applicable to this compound and its analogs.

A common method for the synthesis of capsaicinoids involves the acylation of vanillylamine with a specific fatty acid chloride. For the synthesis of trans-capsaicin, a multi-step process can be employed to ensure the correct geometry of the final product.

Example Protocol for trans-Capsaicin Synthesis:

-

Preparation of the Acid Chloride: 8-methyl-6-nonenoic acid is reacted with a thionyl halide (e.g., thionyl chloride) at room temperature. The solution is then heated to approximately 50-75°C for about an hour to facilitate the conversion to the acid halide. Excess thionyl halide is subsequently removed under vacuum.

-

Acylation Reaction: The synthesized acid halide is reacted with 4-hydroxy-3-methoxybenzylamine hydrochloride (vanillylamine hydrochloride). This reaction can be carried out in the presence of a base, such as aqueous sodium hydroxide, in a solvent system like dimethylformamide and ethyl ether.

-

Purification: The crude product can be purified using techniques such as column chromatography, acid-base extractions, vacuum distillation, or low-temperature crystallization.

High-performance liquid chromatography (HPLC) is a widely used technique for the identification and quantification of capsaicinoids in various samples, such as chili peppers and their sauces.[1]

Example Protocol for HPLC Analysis: [1]

-

Sample Preparation: A known weight of the sample is subjected to solvent extraction, typically using ethanol. The extract is then filtered, for example, through a 0.45 µm filter, before injection into the HPLC system.[2]

-

Chromatographic Conditions:

-

Instrument: A preparative high-performance liquid chromatography system.

-

Column: A reverse-phase column, such as a C18 column.[2]

-

Mobile Phase: A mixture of methanol and water is commonly used, for instance, in a 70:30 ratio.[2]

-

Flow Rate: A typical flow rate might be around 300 mL/min for preparative HPLC.[2]

-

Detection: UV detection at a wavelength of 280 nm is suitable for capsaicinoids.[2]

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.[2]

-

-

Quantification: The concentration of each capsaicinoid is determined by comparing the peak area in the sample chromatogram to that of a known standard. The total capsaicinoid content can then be calculated as the sum of the individual compounds.

Signaling Pathway

Capsaicinoids, including this compound and nordihydrocapsaicin, exert their biological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[3] The activation of this channel leads to a cascade of intracellular signaling events.

Caption: TRPV1 Signaling Pathway Activated by Capsaicinoids.

References

Unraveling the Bioactivity of Norcapsaicin: An In-depth Technical Guide to Early Investigations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcapsaicin, a naturally occurring capsaicinoid found in chili peppers, has been a subject of scientific inquiry, albeit often overshadowed by its more abundant and pungent analogue, capsaicin. Early investigations into the biological activities of capsaicinoids laid the groundwork for understanding their shared mechanism of action, primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide delves into the foundational studies on this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing the core concepts of capsaicinoid bioactivity.

Core Biological Activity: Pungency and TRPV1 Activation

The most prominent biological effect of capsaicinoids is their pungency, a sensation of heat and irritation mediated by the activation of TRPV1, a non-selective cation channel predominantly expressed in sensory neurons. Early research relied on organoleptic tests, most notably the Scoville Heat Units (SHU) scale, to quantify this pungency. While precise SHU values for pure this compound from early literature are scarce, its structural similarity to capsaicin suggests a comparable, albeit potentially less potent, interaction with the TRPV1 receptor.

Structure-activity relationship studies have been fundamental in understanding how the chemical structure of capsaicinoids influences their biological activity. These studies typically divide the capsaicinoid molecule into three key regions: the aromatic A-region (the vanillyl group), the amide B-region, and the hydrophobic C-region (the acyl chain).[1] Alterations in these regions can significantly impact the molecule's ability to bind to and activate the TRPV1 receptor. This compound differs from capsaicin in the length of its fatty acid tail (the C-region), which is known to influence the potency of TRPV1 activation.

Quantitative Data from Early Studies

Quantitative data from early studies specifically focused on this compound is limited. However, relative pungency data for various capsaicinoids provides an indirect measure of their biological activity. The following table summarizes the known Scoville Heat Unit (SHU) ratings for major capsaicinoids, which serves as a proxy for their potency in activating the TRPV1 receptor. It is important to note that the Scoville organoleptic test, while foundational, is a subjective measure.[2]

| Capsaicinoid | Scoville Heat Units (SHU) | Relative Pungency (to Capsaicin) |

| Capsaicin | 16,000,000 | 1.00 |

| Dihydrocapsaicin | 16,000,000 | 1.00 |

| Nordihydrocapsaicin | 9,100,000 | ~0.57 |

| Homodihydrocapsaicin | 8,600,000 | ~0.54 |

| Homocapsaicin | 8,600,000 | ~0.54 |

Note: Data is compiled from various sources and may represent approximations. The SHU for pure compounds is a theoretical maximum.

Experimental Protocols

The primary method for assessing the biological activity of capsaicinoids in early studies was the Scoville organoleptic test, developed by Wilbur Scoville in 1912.[2]

Scoville Organoleptic Test

Objective: To determine the pungency (heat) of a chili pepper or a pure capsaicinoid.

Methodology:

-

Sample Preparation: A known weight of the dried chili pepper or pure capsaicinoid is dissolved in alcohol to extract the active components.

-

Serial Dilution: The alcohol extract is then serially diluted in sugar water.

-

Sensory Analysis: A panel of trained taste testers samples the diluted solutions, starting with the most dilute.

-

Endpoint Determination: The dilution at which the majority of the panel can no longer detect any heat is recorded.

-

SHU Calculation: The Scoville Heat Unit is calculated based on the highest dilution at which heat can still be detected. For example, if a sample needs to be diluted 1,000,000 times for the heat to be undetectable, it has a rating of 1,000,000 SHU.

This method, while groundbreaking for its time, is inherently subjective and has been largely replaced by more precise analytical techniques such as High-Performance Liquid Chromatography (HPLC) in modern research.

Signaling Pathway and Experimental Workflow

The biological activity of this compound, like other capsaicinoids, is initiated by its binding to the TRPV1 receptor on sensory neurons. This interaction triggers a cascade of events leading to the sensation of pain and heat.

Capsaicinoid-Induced TRPV1 Activation Pathway

Caption: Binding of this compound to the TRPV1 receptor initiates a signaling cascade leading to the sensation of pungency.

Experimental Workflow for Pungency Determination

Caption: The workflow of the Scoville organoleptic test for determining the pungency of a substance.

Conclusion